molecular formula C16H15IN2O6 B12578525 5'-O-Benzoyl-2'-deoxy-2'-iodouridine CAS No. 189164-50-9

5'-O-Benzoyl-2'-deoxy-2'-iodouridine

Cat. No.: B12578525
CAS No.: 189164-50-9
M. Wt: 458.20 g/mol
InChI Key: GYIAPIPVUURVRG-FMKGYKFTSA-N
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Description

5’-O-Benzoyl-2’-deoxy-2’-iodouridine is a modified nucleoside analog derived from 2’-deoxyuridine This compound is characterized by the presence of a benzoyl group at the 5’-position and an iodine atom at the 2’-position of the deoxyribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Benzoyl-2’-deoxy-2’-iodouridine typically involves the benzoylation of 2’-deoxy-5-iodouridine. The process begins with the reaction of 2’-deoxy-5-iodouridine with benzoyl chloride in the presence of pyridine as a base and dichloromethane as a solvent. This reaction yields 5’-O-benzoyl-2’-deoxy-5-iodouridine .

Industrial Production Methods

While specific industrial production methods for 5’-O-Benzoyl-2’-deoxy-2’-iodouridine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5’-O-Benzoyl-2’-deoxy-2’-iodouridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2’-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

    Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include 2’-deoxy-2’-thiouridine, 2’-deoxy-2’-aminouridine, and other substituted derivatives.

    Hydrolysis: The major product of hydrolysis is 2’-deoxy-5-iodouridine.

Scientific Research Applications

5’-O-Benzoyl-2’-deoxy-2’-iodouridine has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs.

    Biology: The compound is utilized in studies involving DNA replication and repair mechanisms.

    Industry: The compound can be used in the development of diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2’-deoxyuridine (Idoxuridine): A nucleoside analog used as an antiviral agent.

    5-Bromo-2’-deoxyuridine: Another nucleoside analog with similar antiviral properties.

    5-Chloro-2’-deoxyuridine:

Uniqueness

5’-O-Benzoyl-2’-deoxy-2’-iodouridine is unique due to the presence of both a benzoyl group and an iodine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a research tool and therapeutic agent.

Properties

CAS No.

189164-50-9

Molecular Formula

C16H15IN2O6

Molecular Weight

458.20 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-iodooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H15IN2O6/c17-12-13(21)10(8-24-15(22)9-4-2-1-3-5-9)25-14(12)19-7-6-11(20)18-16(19)23/h1-7,10,12-14,21H,8H2,(H,18,20,23)/t10-,12-,13-,14-/m1/s1

InChI Key

GYIAPIPVUURVRG-FMKGYKFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)I)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)I)O

Origin of Product

United States

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